8-(tert-Butoxy)-8-oxooctanoic acid

Description

BenchChem offers high-quality 8-(tert-Butoxy)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(tert-Butoxy)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

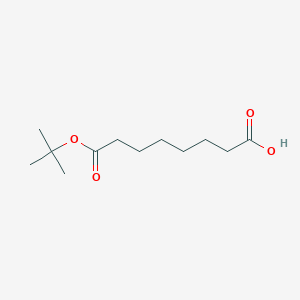

Structure

3D Structure

Properties

IUPAC Name |

8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONUHUQZCZQQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234081-94-8 | |

| Record name | 8-(tert-Butoxy)-8-oxooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-(tert-Butoxy)-8-oxooctanoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Linkers

In the landscape of modern therapeutics, particularly in the realm of targeted protein degradation and bioconjugation, the linker molecule is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of the final drug construct. 8-(tert-Butoxy)-8-oxooctanoic acid, identified by its CAS number 234081-94-8 , has emerged as a vital tool in this field.[1][2] It is a heterobifunctional linker, possessing two distinct reactive termini: a free carboxylic acid and a tert-butyl protected carboxylic acid. This structural asymmetry is the cornerstone of its utility, enabling chemists to perform sequential, controlled conjugations—a process essential for the rational design of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides a comprehensive overview of 8-(tert-Butoxy)-8-oxooctanoic acid, detailing its chemical properties, synthesis, and, most importantly, its strategic application in the assembly of PROTACs, grounded in field-proven methodologies.

Part 1: Core Chemical Identity and Properties

A thorough understanding of a molecule's properties is the foundation of its effective application.

| Property | Value | Source(s) |

| CAS Number | 234081-94-8 | [1][3][4] |

| Molecular Formula | C₁₂H₂₂O₄ | [3][5] |

| Molecular Weight | 230.30 g/mol | [3][6] |

| Physical Form | Colorless Oil / Liquid | [4][5] |

| Purity | Typically available at >95% to ≥98% | [3] |

| Synonyms | Octanedioic acid mono-tert-butyl ester, 8-((tert-Butoxy)carbonyl)octanoic acid | |

| Solubility | Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and methanol. | |

| Storage | Store at room temperature. | [3][4] |

InChI Key: BONUHUQZCZQQEN-UHFFFAOYSA-N[4]

Part 2: Synthesis and Characterization

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is a straightforward yet crucial procedure that leverages the principles of selective protection. The primary goal is to mono-protect a symmetrical dicarboxylic acid, octanedioic acid (suberic acid), leaving one carboxylic acid free for subsequent reaction.

Protocol 1: Synthesis via Fischer-Speier Esterification with Selective Protection

This common laboratory-scale synthesis involves the coupling of octanedioic acid with tert-butanol. The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP) facilitates the esterification under mild conditions.[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve octanedioic acid (1.0 eq), EDCI (1.0 eq), and DMAP (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Add tert-butanol (2-methyl-2-propanol) (approx. 12.5 eq) to the reaction mixture.[5] The large excess of tert-butanol, while seemingly counterintuitive for a mono-esterification, is often used to drive the reaction. The steric hindrance of the tert-butyl group itself provides a degree of selectivity, disfavoring the formation of the di-ester.

-

Reaction: Stir the mixture at room temperature for approximately 5 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like diethyl ether. Wash the organic phase sequentially with dilute aqueous HCl (e.g., 0.01 N) to remove basic residues like DMAP, followed by water to remove any remaining water-soluble impurities.[5]

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/petroleum ether to yield the pure 8-(tert-Butoxy)-8-oxooctanoic acid as a colorless oil.[5]

Trustworthiness: Self-Validating the Product

Confirmation of the product's identity and purity is paramount.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive signature. Key expected signals include a sharp singlet at ~1.40 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a broad singlet at high chemical shift (~11.94 ppm) for the carboxylic acid proton.[5] Other signals will correspond to the methylene protons of the octanoic acid backbone.

-

Mass Spectrometry (MS): ESI-MS would show the expected molecular ion peak, confirming the molecular weight of 230.30.

Part 3: Application in PROTAC Synthesis – A Strategic Workflow

The true value of 8-(tert-Butoxy)-8-oxooctanoic acid lies in its role as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.

The mono-protected nature of 8-(tert-Butoxy)-8-oxooctanoic acid allows for a directional and controlled synthesis, which is a self-validating system ensuring the correct components are joined in the intended sequence.

The Causality of Experimental Choices

The choice of an aliphatic chain linker like the one derived from octanedioic acid is strategic. The length and flexibility of the linker are critical variables that determine the ability of the PROTAC to induce a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation. The 8-atom backbone of this linker provides significant conformational flexibility.

The tert-butyl ester is chosen as a protecting group due to its stability under a wide range of reaction conditions (e.g., amide coupling) and its clean, selective removal under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is key to complex multi-step syntheses.

Workflow: Building a PROTAC

The following diagram and protocol illustrate the logical flow of synthesizing a PROTAC using 8-(tert-Butoxy)-8-oxooctanoic acid. This workflow is based on established principles in the field.[3]

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 2: Step-by-Step PROTAC Assembly

This protocol describes the key transformations illustrated in the workflow diagram.

Step 1: Coupling to the E3 Ligase Ligand

-

Activation: In an anhydrous solvent like DMF, dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.0 eq), the E3 ligase ligand containing a free amine (e.g., a VHL or Cereblon derivative) (1.0 eq), and a coupling agent like HATU (1.1 eq).

-

Coupling: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Isolation: Purify the resulting Intermediate 1 (the tert-butyl protected conjugate) using standard chromatographic techniques (e.g., reversed-phase HPLC). The rationale here is to form the first amide bond using the linker's free carboxylic acid while the other end remains protected.

Step 2: Deprotection of the tert-Butyl Ester

-

Acidolysis: Dissolve Intermediate 1 in dichloromethane (DCM).

-

Cleavage: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours. The volatile nature of TFA and DCM allows for their easy removal.

-

Isolation: Concentrate the mixture under reduced pressure to remove the TFA and solvent, yielding Intermediate 2, the deprotected acid. This step often proceeds quantitatively and the crude product can sometimes be used directly in the next step.

Step 3: Coupling to the Protein of Interest (POI) Ligand

-

Activation & Coupling: Repeat the amide coupling procedure described in Step 1, this time using Intermediate 2 (the deprotected acid) and the POI ligand (containing a free amine).

-

Final Purification: Purify the final PROTAC molecule using reversed-phase HPLC to ensure high purity, which is critical for biological evaluation.

Part 4: Safety and Handling

According to GHS hazard statements, 8-(tert-Butoxy)-8-oxooctanoic acid is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][6]

-

Signal Word: Warning[4]

-

Pictogram: GHS07 (Exclamation mark)[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is more than a simple chemical reagent; it is a strategic building block that enables the precise, stepwise construction of complex and potent therapeutic modalities. Its value is rooted in the orthogonality of its functional groups, allowing for a controlled synthetic strategy that is essential for the development of next-generation drugs like PROTACs. By understanding its properties, synthesis, and the logic behind its application, researchers can effectively leverage this linker to accelerate the discovery and development of novel treatments for a wide range of diseases.

References

-

Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. Available at: [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid - [B56308] - Synthonix. Available at: [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - NIH. Available at: [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem. Available at: [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid - ChemBK. Available at: [Link]

Sources

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(tert-Butoxy)-8-oxooctanoic Acid: A Versatile Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutic development, particularly in the fields of targeted protein degradation and bioconjugation, the molecular architecture of linker molecules is of paramount importance. These linkers are not mere spacers; they are critical determinants of a drug's efficacy, stability, and pharmacokinetic profile. Among the diverse array of chemical tools available, 8-(tert-Butoxy)-8-oxooctanoic acid has emerged as a key building block, valued for its defined length, chemical functionality, and strategic protecting group.

This technical guide provides a comprehensive overview of 8-(tert-Butoxy)-8-oxooctanoic acid, detailing its fundamental physicochemical properties, a validated synthesis protocol, and its critical applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in their experimental design and execution.

Core Physicochemical Properties

8-(tert-Butoxy)-8-oxooctanoic acid is a mono-protected derivative of octanedioic acid (suberic acid). This structure features a free carboxylic acid at one end of an eight-carbon aliphatic chain and a tert-butyl ester at the other. This bifunctional nature is central to its utility.

The precise molecular weight of this compound is a fundamental parameter for all quantitative experimental work. Multiple sources confirm its molecular formula as C₁₂H₂₂O₄, with a corresponding molecular weight of 230.30 g/mol .[1][2][3][4][5]

A summary of its key properties is presented below for rapid reference:

| Property | Value | Source(s) |

| Molecular Weight | 230.30 g/mol | [1][2][3][4] |

| Exact Mass | 230.15180918 Da | [4] |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2][6] |

| CAS Number | 234081-94-8 | [1][2][6] |

| Physical Form | Colorless Oil / Liquid | [6] |

| Purity | Typically ≥97% | [2][7] |

| Storage Temperature | Room Temperature or 2-8°C | [5][7] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is typically achieved through a selective mono-esterification of a symmetric dicarboxylic acid precursor, octanedioic acid. The protocol described herein is a common and reliable method that ensures regioselectivity.[6]

Causality Behind Experimental Choices

-

Precursor Selection : Octanedioic acid provides the eight-carbon aliphatic backbone, a common length for linkers that balances rigidity and flexibility.

-

Protecting Group Strategy : The use of tert-butanol introduces the tert-butyl ester. This group is chosen for its steric bulk, which prevents it from being easily hydrolyzed under neutral or basic conditions, yet allows for its clean removal under acidic conditions.[4] This orthogonality is crucial for sequential chemical modifications.

-

Coupling Agents : The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) is a classic esterification method. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of tert-butanol. DMAP serves as a catalyst, accelerating the reaction.

Detailed Experimental Methodology

The following protocol is adapted from established procedures.[6]

-

Reaction Setup : In a clean, dry round-bottom flask, dissolve octanedioic acid (1.0 eq), EDCI (1.0 eq), and DMAP (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition : To the stirred solution, add tert-butanol (2-methyl-2-propanol) (1.2-1.5 eq). The slight excess of the alcohol helps to drive the reaction towards the product.

-

Reaction Monitoring : Allow the mixture to stir at room temperature for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting octanedioic acid.

-

Work-up :

-

Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like diethyl ether.

-

Wash the organic phase sequentially with a mild acid (e.g., 0.01 N HCl) to remove unreacted DMAP and any basic side products, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification :

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the resulting oil or residue using flash column chromatography on silica gel, typically with an eluent system such as ethyl acetate/petroleum ether, to isolate the pure 8-(tert-Butoxy)-8-oxooctanoic acid.[6]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid.

Applications in Drug Development: The Bifunctional Linker

The primary utility of 8-(tert-Butoxy)-8-oxooctanoic acid lies in its role as a heterobifunctional linker. The free carboxylic acid provides a handle for conjugation to one part of a molecule (e.g., an amine on a protein ligand), while the protected carboxylic acid can be deprotected at a later stage to react with a second molecule.

Core Application: PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities designed to hijack the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

8-(tert-Butoxy)-8-oxooctanoic acid is an ideal candidate for the linker component.[2][6]

-

Step 1 (Conjugation) : The free carboxylic acid is activated and reacted with an amine-containing ligand for either the target protein or the E3 ligase.

-

Step 2 (Deprotection) : The tert-butyl ester is removed using an acid, such as trifluoroacetic acid (TFA), to reveal the second carboxylic acid.[4]

-

Step 3 (Second Conjugation) : This newly freed carboxylic acid is then activated and conjugated to the second ligand, completing the synthesis of the PROTAC molecule.

Logical Relationship Diagram in PROTAC Assembly

Caption: Logical flow of PROTAC synthesis using the subject linker.

Conclusion: A Foundational Tool for Targeted Therapeutics

8-(tert-Butoxy)-8-oxooctanoic acid, with its well-defined molecular weight of 230.30 g/mol , represents more than just a chemical intermediate.[1][2][3][4] Its carefully designed structure provides the necessary stability, reactivity, and orthogonal protection required for the complex, multi-step syntheses that define modern drug development. For scientists engaged in creating sophisticated molecular architectures like PROTACs, understanding the properties and protocols associated with this versatile linker is not just beneficial—it is essential for success. Its application streamlines the assembly of bifunctional molecules, enabling the rapid and reliable development of next-generation therapeutics.

References

-

Protecting group . Wikipedia. [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 . PubChem. [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid - Physico-chemical Properties . ChemBK. [Link]

Sources

- 1. JPH09157220A - Production of adipic acid monomethyl ester - Google Patents [patents.google.com]

- 2. 8-(tert-Butoxy)-8-oxooctanoic acid 234081-94-8 | MCE [medchemexpress.cn]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemcess.com [chemcess.com]

An In-depth Technical Guide to the Synthesis of 8-(tert-Butoxy)-8-oxooctanoic Acid from Octanedioic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-(tert-butoxy)-8-oxooctanoic acid, a valuable mono-protected C8 dicarboxylic acid derivative, from its precursor, octanedioic acid (suberic acid). The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It explores various synthetic strategies, delves into the mechanistic intricacies of the esterification process, and offers a detailed, field-proven experimental protocol. The guide emphasizes the critical challenge of selective mono-esterification and presents methodologies to achieve this with practical efficiency.

Introduction: The Significance of Mono-Protected Dicarboxylic Acids

Dicarboxylic acids are fundamental building blocks in organic chemistry, serving as precursors for polymers, lubricants, and pharmaceuticals. However, their symmetric nature often necessitates selective protection of one of the two carboxylic acid moieties to enable regioselective transformations. 8-(tert-butoxy)-8-oxooctanoic acid, the mono-tert-butyl ester of octanedioic acid, is a key intermediate in the synthesis of more complex organic molecules[1]. The tert-butyl ester provides robust protection under various reaction conditions, yet can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step syntheses[2]. This guide focuses on the practical synthesis of this valuable compound from the readily available octanedioic acid.

Synthetic Strategies for Mono-Esterification of Octanedioic Acid

The primary challenge in synthesizing 8-(tert-butoxy)-8-oxooctanoic acid lies in achieving selective mono-esterification of the symmetric octanedioic acid, minimizing the formation of the di-ester byproduct. Several strategies can be employed, each with its own advantages and mechanistic underpinnings.

Direct Esterification with Stoichiometric Control

A straightforward approach involves the direct esterification of octanedioic acid with tert-butanol using a coupling agent. This method relies on carefully controlling the stoichiometry of the reagents to favor mono-esterification.

2.1.1. Carbodiimide-Mediated Esterification (Steglich Esterification)

The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP), is a widely adopted method for ester synthesis under mild conditions. This approach is particularly suitable for acid-sensitive substrates and for the formation of tert-butyl esters[3].

The reaction proceeds through the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium species, which is subsequently attacked by the alcohol (tert-butanol) to yield the desired ester and release the urea byproduct.

Methods Employing Activating Agents and tert-Butyl Sources

An alternative to direct esterification with tert-butanol involves the use of other tert-butylating agents.

2.2.1. Di-tert-butyl Dicarbonate ((Boc)₂O) Method

Di-tert-butyl dicarbonate, in the presence of a catalytic amount of DMAP, serves as an efficient reagent for the esterification of carboxylic acids[4][5]. The reaction mechanism involves the formation of a mixed anhydride, which then reacts with an alcohol. A key advantage of this method is that the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification[4].

Strategies for Enhancing Mono-Selectivity

Achieving high selectivity for the mono-ester over the di-ester is a persistent challenge with symmetric dicarboxylic acids. Several advanced techniques have been developed to address this.

2.3.1. Use of Solid Supports

Adsorbing the dicarboxylic acid onto a solid support, such as alumina, can lead to selective mono-esterification. It is proposed that one carboxyl group binds to the alumina surface, leaving the other available for reaction[6][7][8].

2.3.2. Salt-Driven Selectivity

For longer-chain dicarboxylic acids, the addition of salts like lithium chloride (LiCl) has been shown to significantly enhance mono-ester selectivity when using trifluoroacetic anhydride (TFAA) as an activator. The proposed mechanism suggests that LiCl interacts with one of the carboxylic acid groups, effectively "shielding" it from reacting[9]. While this has been demonstrated for longer chains, the principle may be adaptable for octanedioic acid.

Detailed Experimental Protocol: EDCI/DMAP Mediated Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 8-(tert-butoxy)-8-oxooctanoic acid using the EDCI/DMAP method, based on established procedures[1].

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Octanedioic Acid | 174.19 | 1.00 g | 5.74 |

| tert-Butanol | 74.12 | 6.9 mL | 71.8 |

| EDCI | 191.70 | 1.1 g | 5.74 |

| DMAP | 122.17 | 0.7 g | 5.74 |

| Dichloromethane (DCM) | - | 6.8 mL | - |

| Diethyl Ether | - | 60 mL | - |

| 0.01 N HCl | - | 50 mL | - |

| Water | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Petroleum Ether | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve octanedioic acid (1.00 g, 5.74 mmol), EDCI (1.1 g, 5.74 mmol), and DMAP (0.7 g, 5.74 mmol) in dichloromethane (6.8 mL).

-

Addition of Alcohol: To the stirring solution, add tert-butanol (6.9 mL, 71.8 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (60 mL). Transfer the mixture to a separatory funnel and wash sequentially with 0.01 N HCl (50 mL) and water (50 mL). The acidic wash removes unreacted DMAP and the urea byproduct.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. This step is crucial for separating the desired mono-ester from unreacted diacid and the di-ester byproduct.

-

Product Characterization: The final product, 8-(tert-butoxy)-8-oxooctanoic acid, should be a colorless oil. A reported yield for a similar procedure is approximately 31%[1]. The structure can be confirmed by ¹H NMR spectroscopy. Expected ¹H NMR (400 MHz, DMSO-d6) δ ppm: 11.94 (br s, 1H), 2.18 (t, J = 7.3 Hz, 4H), 1.54-1.42 (m, 4H), 1.40 (s, 9H), 1.34-1.20 (m, 4H)[1].

Discussion and Field-Proven Insights

The choice of synthetic strategy depends on the scale of the reaction, the desired purity of the final product, and the available laboratory resources.

-

EDCI/DMAP Method: This is a reliable and versatile method that is well-suited for laboratory-scale synthesis. The main drawback is the cost of the reagents and the need for chromatographic purification to remove the urea byproduct and separate the mono- and di-esters. The relatively low reported yield of 31% suggests that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) could be beneficial.

-

(Boc)₂O Method: This method offers the advantage of volatile byproducts, which can simplify the work-up procedure. It is a strong candidate for a more scalable and cost-effective process.

-

Selective Mono-esterification Techniques: For applications requiring very high purity of the mono-ester and for larger-scale production, investing in the development of a selective mono-esterification protocol is highly recommended. The use of solid supports or salt-driven selectivity could significantly improve the yield of the desired product and reduce the purification burden.

Conclusion

The synthesis of 8-(tert-butoxy)-8-oxooctanoic acid from octanedioic acid is a practical and important transformation for accessing a key building block in organic synthesis. While the challenge of selective mono-esterification remains, the methods outlined in this guide provide a solid foundation for achieving this goal. The EDCI/DMAP mediated protocol is a reliable starting point for laboratory-scale synthesis, while other methods offer promising avenues for process optimization and scale-up. Careful execution of the experimental procedure and rigorous purification are paramount to obtaining the desired product in high purity.

References

-

Mechanism of carbodiimide/DMAP-mediated ester coupling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2023). RSC Advances, 13(44), 30949-30955. [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2004). Synlett, 2004(2), 263-266. [Link]

-

Selective Monomethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (2012). Green Chemistry, 14(10), 2844-2851. [Link]

-

Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (1981). Journal of the Chemical Society, Perkin Transactions 1, 1012-1015. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports, 32(2), 157-195. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). The Journal of Organic Chemistry, 65(25), 8415-8420. [Link]

- Mono esters of dicarboxylic acids, their preparation and use. (1990).

-

Facile Preparation and Purification of Mono tert-Butyl Malonate. (2005). Synthetic Communications, 35(15), 2009-2014. [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. (1981). Journal of the American Chemical Society, 103(13), 3928-3930. [Link]

-

Which mechanism is right? (about EDC coupling with DMAP). (2024). Reddit. [Link]

-

Selective Monomethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (2012). Green Chemistry, 14(10), 2844-2851. [Link]

-

Steglich Esterification/ Keck Macrolactonization. (2023, December 23). YouTube. [Link]

- Process for preparation of dicarboxylic acid monoesters. (2002).

-

Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP. (2015). ChemSusChem, 8(22), 3784-3788. [Link]

Sources

- 1. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

8-(tert-Butoxy)-8-oxooctanoic acid chemical properties

An In-depth Technical Guide to 8-(tert-Butoxy)-8-oxooctanoic Acid: Properties, Reactivity, and Applications

Introduction

8-(tert-Butoxy)-8-oxooctanoic acid is a bifunctional organic compound that has emerged as a valuable tool in chemical synthesis and drug development.[1][2] Its structure, featuring an eight-carbon aliphatic chain, is terminated at one end by a free carboxylic acid and at the other by a tert-butyl ester. This unique arrangement provides orthogonal reactivity, allowing for selective chemical transformations at either end of the molecule. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, which can be selectively removed under acidic conditions, revealing a second carboxyl group.[3] This property makes it an ideal heterobifunctional linker for applications in bioconjugation, surface chemistry, and as a versatile building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 8-(tert-Butoxy)-8-oxooctanoic acid are critical for its handling, characterization, and application in synthetic workflows. It is typically supplied as a colorless to light yellow liquid.[1][5]

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₄ | [1][6] |

| Molecular Weight | 230.30 g/mol | [1][5][6] |

| IUPAC Name | 8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | [6] |

| CAS Number | 234081-94-8 | [1][6] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Density | ~1.024 g/cm³ (Predicted) | [1][7] |

| pKa | ~4.76 (Predicted) | [1][7] |

| Purity | Typically >95-97% | [8][9] |

| Storage | Room Temperature, in a dry place | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 8-(tert-Butoxy)-8-oxooctanoic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include a prominent singlet at approximately 1.40 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group.[1] The methylene protons of the C8 alkyl chain typically appear as a series of multiplets between 1.20 and 2.18 ppm. A broad singlet, characteristic of the carboxylic acid proton, is observed far downfield, often around 11.94 ppm (in DMSO-d₆).[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The data should be consistent with its molecular formula, C₁₂H₂₂O₄.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound, with high-quality batches showing purity levels of 99% or greater.[5]

Synthesis and Purification

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is typically achieved through the mono-esterification of its corresponding dicarboxylic acid, octanedioic acid. The use of a bulky alcohol, tert-butanol, sterically hinders the formation of the di-ester, facilitating the isolation of the desired mono-protected product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid.

Experimental Protocol: Synthesis from Octanedioic Acid

This protocol is based on a common laboratory procedure for carbodiimide-mediated esterification.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve octanedioic acid (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 1.0 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.0 eq) in dichloromethane (DCM).

-

Addition of Alcohol: Add tert-butanol (2-methyl-2-propanol), typically in excess (e.g., 12.5 eq), to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 5 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like diethyl ether. Wash the organic phase sequentially with a dilute acid solution (e.g., 0.01 N HCl) to remove unreacted DMAP and other basic impurities, followed by a wash with water.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography, typically using a solvent system such as a 1:1 mixture of ethyl acetate and petroleum ether, to yield the final product as a colorless oil.[1]

Chemical Reactivity and Strategic Deprotection

The synthetic utility of 8-(tert-Butoxy)-8-oxooctanoic acid stems from the differential reactivity of its two functional groups.

Reactivity of the Free Carboxylic Acid

The terminal carboxylic acid is available for a wide range of standard transformations. Most importantly for its role as a linker, it can be readily coupled with primary and secondary amines to form stable amide bonds. This is typically achieved using standard peptide coupling reagents, such as EDCI in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an activated ester intermediate that reacts efficiently with the amine nucleophile.[10]

Reactivity of the tert-Butyl Ester: An Acid-Labile Protecting Group

The tert-butyl ester is a cornerstone of its functionality, serving as a protecting group that is stable to a variety of reaction conditions but can be removed selectively under acidic conditions.[3] This acid-lability is due to the stability of the tertiary carbocation intermediate formed during cleavage.

Mechanism of Acid-Catalyzed Deprotection

Caption: Simplified mechanism for the acid-catalyzed cleavage of a tert-butyl ester.

Common Deprotection Protocols:

-

Strong Acid Cleavage (Standard Method): The most common method involves treatment with neat trifluoroacetic acid (TFA) or a solution of TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[3] The reaction is typically rapid and clean, with the volatile byproducts (TFA, DCM, and isobutylene) being easily removed under reduced pressure.

-

Milder Acidic Conditions: For substrates containing other acid-sensitive functional groups, milder conditions may be employed. Reagents such as 85% aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂) can effectively cleave the tert-butyl ester, sometimes offering better selectivity.[3]

-

Non-Acidic Cleavage: While less common, thermolytic cleavage can be achieved by heating the compound in a high-boiling solvent, which causes the elimination of isobutylene.[3] Other specialized, non-acidic methods using reagents like bis(tri-n-butyltin) oxide have also been reported.[3]

Experimental Protocol: TFA-Mediated Deprotection

-

Dissolution: Dissolve the tert-butyl ester-containing substrate in a minimal amount of dichloromethane (DCM).

-

TFA Addition: Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM or used neat.

-

Reaction: Stir the reaction at room temperature. Monitor for the consumption of starting material by TLC or LC-MS. Reactions are often complete within 1-2 hours.

-

Workup: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting carboxylic acid can often be precipitated or purified further by chromatography if necessary.[3]

Applications in Drug Development and Research

The unique bifunctional nature of 8-(tert-Butoxy)-8-oxooctanoic acid makes it a highly sought-after intermediate in several areas of advanced chemical research.

-

PROTAC and Bioconjugate Linkers: The molecule is explicitly marketed as a PROTAC linker.[4] In this context, the free carboxylic acid can be coupled to a protein-of-interest (POI) ligand. Following this conjugation, the tert-butyl group is removed to reveal a new carboxylic acid, which can then be coupled to an E3 ligase-binding ligand, thus completing the synthesis of the heterobifunctional PROTAC molecule. The eight-carbon chain provides spatial separation between the two ligands, which is often critical for effective ternary complex formation.

-

Intermediate for Complex Molecule Synthesis: It serves as a valuable starting material for multi-step syntheses.[1][2] By protecting one of the two carboxyl groups of octanedioic acid, it allows for selective chemistry to be performed on the free acid without affecting the masked functionality. This is a crucial strategy for building complex molecular architectures, including those found in potential therapeutic agents.[11]

-

Surface Modification and Self-Assembled Monolayers (SAMs): Long-chain alkanoic acids are foundational components for creating SAMs on various substrates. The carboxylic acid headgroup can anchor to metal oxide surfaces, while the protected terminus can be deprotected post-assembly to present a reactive carboxylate surface for further functionalization, such as the covalent immobilization of proteins or other biomolecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 8-(tert-Butoxy)-8-oxooctanoic acid is associated with the following hazards:

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is a highly versatile and synthetically valuable molecule. Its defining feature—a stable, yet readily cleavable tert-butyl ester masking a carboxylic acid—provides an essential tool for orthogonal chemical strategies. This property, combined with a second, reactive carboxylic acid and a flexible alkyl spacer, makes it an indispensable building block for researchers in medicinal chemistry, bioconjugation, and materials science. Its proven utility as a linker in the construction of PROTACs underscores its importance in the development of next-generation therapeutics.

References

-

Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid - Physico-chemical Properties. ChemBK. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879. PubChem. [Link]

-

A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid - [B56308]. Synthonix. [Link]

-

The Crucial Role of 20-(Tert-butoxy)-20-oxoicosanoic Acid in Modern Drug Discovery. inno-pharmchem.com. [Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

Sources

- 1. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]

- 2. 234081-94-8 | 8-(tert-Butoxy)-8-oxooctanoic acid - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-(tert-Butoxy)-8-oxooctanoic acid 234081-94-8 | MCE [medchemexpress.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Synthonix, Inc > 234081-94-8 | 8-(tert-Butoxy)-8-oxooctanoic acid [synthonix.com]

- 9. keyorganics.net [keyorganics.net]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of 8-(tert-Butoxy)-8-oxooctanoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 8-(tert-Butoxy)-8-oxooctanoic acid. Given the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required to generate reliable and reproducible solubility profiles.

Introduction and Physicochemical Analysis

8-(tert-Butoxy)-8-oxooctanoic acid, also known as mono-tert-butyl suberate, is a bifunctional organic molecule featuring a terminal carboxylic acid and a tert-butyl ester. Its structure (Figure 1) dictates its physicochemical properties and, consequently, its solubility behavior. The molecule possesses a molecular weight of 230.30 g/mol and a predicted pKa of approximately 4.76.[1][2] This structure imparts a dual nature: the C8 aliphatic chain and the bulky tert-butyl group create a significant nonpolar character, while the terminal carboxylic acid provides a polar, hydrophilic functional group capable of hydrogen bonding and ionization.

This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system. It is anticipated to be more soluble in organic solvents of moderate to low polarity and sparingly soluble in aqueous media, particularly at a low pH where the carboxylic acid is protonated.

Figure 1: Chemical Structure of 8-(tert-Butoxy)-8-oxooctanoic acid

Caption: Structure of 8-(tert-Butoxy)-8-oxooctanoic acid.

Predicted and Experimental Solubility Profile

While specific quantitative data is not widely published, a qualitative assessment based on chemical principles can be made. The following table provides a predicted solubility profile, which should be validated by the experimental protocol outlined in Section 3.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water (pH 7.4) | Polar Protic | Low to Moderate | User to determine |

| Water (pH 2.0) | Polar Protic | Low | User to determine |

| Ethanol | Polar Protic | High | User to determine |

| Methanol | Polar Protic | High | User to determine |

| Dichloromethane (DCM) | Polar Aprotic | High | User to determine |

| Ethyl Acetate | Polar Aprotic | High | User to determine |

| Hexane | Nonpolar | Low | User to determine |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | User to determine |

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, a robust experimental method is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility and is recommended here.[3] This method involves generating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute after a state of equilibrium has been reached.[4][5] The OECD Guideline 105 for testing water solubility provides a standardized framework for this approach.[6][7][8][9]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to ensure that true thermodynamic equilibrium is achieved between the undissolved solid and the solvent.[3][4] This is critical for applications in drug development and formulation, where understanding the maximum stable concentration is paramount. The procedure requires sufficient incubation time (typically 24-72 hours) to reach this equilibrium.[5]

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of 8-(tert-Butoxy)-8-oxooctanoic acid in various solvents at a controlled temperature (e.g., 25°C).

Materials:

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 2-4 mL) with screw caps[12]

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another validated quantitative method.

Procedure:

-

Preparation: Add an excess amount of 8-(tert-Butoxy)-8-oxooctanoic acid to a series of vials. "Excess" means that a visible amount of solid material remains undissolved after the equilibration period.[3][5] As a starting point, add ~10 mg of the compound to 1 mL of each solvent. Prepare each solvent in triplicate for statistical validity.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[4][5] For some compounds, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To completely separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.[4]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.[12]

-

Dilution: Immediately dilute the filtered supernatant with a known volume of an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated quantitative method. HPLC is often suitable for non-volatile carboxylic acids.[13][14] A calibration curve must be prepared using standards of known concentrations of 8-(tert-Butoxy)-8-oxooctanoic acid to accurately determine the concentration in the samples.[4]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the shake-flask solubility determination workflow.

Caption: Workflow for thermodynamic solubility determination.

Analytical Considerations for Quantification

The accurate quantification of 8-(tert-Butoxy)-8-oxooctanoic acid is critical. Since the molecule lacks a strong chromophore, direct UV absorbance detection may have low sensitivity.[14][15] Several analytical strategies can be employed:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method due to its high sensitivity and selectivity, allowing for precise quantification even at low concentrations.[16][17]

-

HPLC with Refractive Index (RI) Detection: RI detection can be used but is generally less sensitive and susceptible to temperature and mobile phase fluctuations.

-

Derivatization: The carboxylic acid can be derivatized with a UV-active or fluorescent tag to enhance detection by HPLC-UV or fluorescence detectors.[14]

Conclusion

Determining the solubility of 8-(tert-Butoxy)-8-oxooctanoic acid requires a systematic and rigorous experimental approach. By employing the gold-standard shake-flask method coupled with a validated, sensitive analytical technique like LC-MS, researchers can generate the reliable, quantitative data essential for applications ranging from reaction chemistry to drug formulation. This guide provides the theoretical foundation and practical framework necessary to achieve this with scientific integrity.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Situ Biosciences. OECD 105 - Water Solubility.

-

ChemBK. 8-(tert-Butoxy)-8-oxooctanoic acid - Physico-chemical Properties.

-

Khedr, A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4936.

-

Analytice. OECD 105 – Water Solubility Test at 20°C.

-

National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Phytosafe. OECD 105 - Water Solubility.

-

Quora. (2017). How do you perform the shake flask method to determine solubility?.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

ChemScene. 8-(tert-Butoxy)-8-oxooctanoic acid.

-

Sigma-Aldrich. 8-(tert-Butoxy)-8-oxooctanoic acid.

-

Synthonix. 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308].

-

Key Organics. 8-(tert-Butoxy)-8-oxooctanoic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21464879, 8-(tert-Butoxy)-8-oxooctanoic acid.

-

Google Patents. Method of quantification of carboxylic acids by mass spectrometry.

-

MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

-

Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids.

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

BioAssay Systems. Solubility Testing – Shake Flask Method.

Sources

- 1. chembk.com [chembk.com]

- 2. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. quora.com [quora.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [sigmaaldrich.cn]

- 11. keyorganics.net [keyorganics.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. [PDF] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Semantic Scholar [semanticscholar.org]

- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of 8-(tert-Butoxy)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 8-(tert-Butoxy)-8-oxooctanoic acid, a bifunctional molecule incorporating both a carboxylic acid and a tert-butyl ester. Understanding the NMR characteristics of this compound is crucial for its application as an intermediate in the synthesis of more complex organic molecules.[3] This document will serve as a practical resource for researchers, elucidating the principles behind the observed spectral data and providing a robust experimental framework for its acquisition.

Molecular Structure and Predicted NMR Environments

8-(tert-Butoxy)-8-oxooctanoic acid (C₁₂H₂₂O₄, Molar Mass: 230.30 g/mol ) possesses a linear eight-carbon chain with distinct functional groups at each terminus.[3][4][5] One end features a carboxylic acid (-COOH), while the other is a tert-butyl ester (-COO(CH₃)₃). This asymmetry results in a unique set of proton and carbon environments, each with a characteristic chemical shift in the NMR spectrum.

Molecular Structure Diagram

Caption: Molecular structure of 8-(tert-Butoxy)-8-oxooctanoic acid.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the different proton environments within the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (COOH) | ~10-12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[6][7][8] |

| H-b (-CH₂-COOH) | ~2.2-2.4 | Triplet | 2H | These protons are alpha to the carboxylic acid carbonyl group, resulting in a downfield shift.[9] They are split by the adjacent H-c methylene protons. |

| H-c to H-f (-CH₂-) | ~1.2-1.7 | Multiplet | 8H | The protons of the central methylene groups in the aliphatic chain are shielded and have overlapping signals, appearing as a complex multiplet.[3] |

| H-g (-CH₂-COO-) | ~2.1-2.3 | Triplet | 2H | These protons are alpha to the ester carbonyl group and are deshielded.[10] They are split by the adjacent H-f methylene protons. |

| H-h (-C(CH₃)₃) | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet due to the absence of adjacent protons.[3] |

Note: The exact chemical shifts can be influenced by the solvent used.[7]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C1 (COOH) | ~175-185 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[6][7][9] |

| C2 (-CH₂-COOH) | ~30-35 | The carbon alpha to the carboxylic acid is deshielded. |

| C3-C6 (-CH₂-) | ~24-30 | The carbons of the central methylene groups have similar chemical environments and will appear in the aliphatic region. |

| C7 (-CH₂-COO-) | ~34-38 | The carbon alpha to the ester carbonyl is deshielded. |

| C8 (COO-tBu) | ~170-175 | The carbonyl carbon of the ester is highly deshielded.[6][9] |

| C9 (-C (CH₃)₃) | ~80-85 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |

| C10 (-C(CH₃ )₃) | ~28-30 | The methyl carbons of the tert-butyl group are in a typical aliphatic region. |

Experimental Protocol for NMR Spectrum Acquisition

A well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 5-20 mg of 8-(tert-Butoxy)-8-oxooctanoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11][12]

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11] The choice of solvent is critical as it can influence chemical shifts.[7]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[11]

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[12][13]

-

Cap the NMR tube securely to prevent solvent evaporation.[11]

-

-

NMR Spectrometer Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[11]

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[11]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Conclusion

The NMR spectral analysis of 8-(tert-Butoxy)-8-oxooctanoic acid is a clear illustration of how this powerful technique can be used to elucidate the structure of a multifunctional organic molecule. By understanding the principles of chemical shift, integration, and spin-spin coupling, researchers can confidently assign the observed signals to the corresponding proton and carbon environments. The detailed protocol provided herein offers a standardized approach to obtaining high-quality NMR data, ensuring the reliability and reproducibility of experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel compounds.

References

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 17, 2026, from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved January 17, 2026, from [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

-

Full article: 13C NMR chemical shift prediction of diverse chemical compounds - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022, November 24). Retrieved from [Link]

-

Prediction of 1H NMR Chemical Shifts Using Neural Networks | Analytical Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved January 17, 2026, from [Link]

-

Principles of NMR. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning - ResearchGate. (2024, May 11). Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (2022, January 12). Retrieved from [Link]

-

Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. (2017, April 11). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (n.d.). Retrieved January 17, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved from [Link]

-

NMR sample preparation. (n.d.). Retrieved January 17, 2026, from [Link]

-

[FREE] How can you differentiate an ester from a carboxylic acid in an NMR spectrum (both carbon and proton)? - Brainly. (2023, June 6). Retrieved from [Link]

-

NMR Spectroscopy - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

-

8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Esters. (n.d.). Retrieved January 17, 2026, from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved January 17, 2026, from [Link]

-

CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7). Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

The Strategic Utility of 8-(tert-Butoxy)-8-oxooctanoic Acid in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the selection of appropriate chemical intermediates is a critical determinant of success. Among these, 8-(tert-Butoxy)-8-oxooctanoic acid has emerged as a versatile and strategically valuable building block. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this intermediate, focusing on its synthesis, chemical properties, and pivotal role in the construction of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Strategic Advantages

8-(tert-Butoxy)-8-oxooctanoic acid (CAS No. 234081-94-8) is a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester. This unique structure underpins its utility as a chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.3 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.024±0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.76±0.10 (Predicted) | [3] |

| IUPAC Name | 8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | [4] |

The strategic advantage of this molecule lies in the orthogonal reactivity of its two functional groups. The carboxylic acid provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The tert-butyl ester serves as a robust protecting group for the other terminus of the C8 aliphatic chain, which can be selectively removed under acidic conditions without affecting other sensitive functionalities in a complex molecule. This differential reactivity is paramount in the multi-step syntheses common in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is typically achieved through the mono-esterification of octanedioic acid. A well-established protocol involves the reaction of octanedioic acid with tert-butanol in the presence of a coupling agent and a catalyst.

Experimental Protocol: Synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid[5]

Materials:

-

Octanedioic acid

-

2-Methyl-2-propanol (tert-butanol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Diethyl ether

-

0.01 N Hydrochloric acid (HCl)

-

Water

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of octanedioic acid (1.00 g, 5.75 mmol) in dichloromethane (6.8 mL), add 2-methyl-2-propanol (6.9 mL, 71.8 mmol), EDCI (1.1 g, 5.74 mmol), and DMAP (0.7 g, 5.74 mmol).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether (60 mL).

-

Wash the organic phase sequentially with 0.01 N HCl (50 mL) and water (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent to yield 8-(tert-Butoxy)-8-oxooctanoic acid as a colorless oil.

Self-Validating System: The success of this synthesis can be readily monitored by thin-layer chromatography (TLC) to track the consumption of the starting material. The final product's identity and purity can be confirmed by ¹H NMR spectroscopy, which should show a characteristic singlet at approximately 1.40 ppm corresponding to the nine protons of the tert-butyl group.[1]

Core Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of 8-(tert-Butoxy)-8-oxooctanoic acid is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and affecting the overall physicochemical properties of the molecule.[3] The eight-carbon aliphatic chain of 8-(tert-Butoxy)-8-oxooctanoic acid provides a balance of flexibility and length, which can be optimal for inducing a productive ternary complex formation for a variety of target proteins and E3 ligases.

Workflow for PROTAC Synthesis using 8-(tert-Butoxy)-8-oxooctanoic acid

The general workflow for incorporating this linker into a PROTAC involves two key steps: amide bond formation and deprotection.

Causality in Experimental Choices

-

Amide Coupling Reagents: The choice of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) is dictated by the need for high-yield, low-racemization amide bond formation, which is crucial for preserving the stereochemistry of the ligands.

-

Deprotection with Trifluoroacetic Acid (TFA): The tert-butyl ester is stable to a wide range of reaction conditions but can be cleanly cleaved with strong acids like TFA. This orthogonality is a key advantage, allowing for the selective deprotection of the linker without affecting other acid-labile protecting groups that might be present on the POI or E3 ligase ligands. The byproducts of this reaction, tert-butyl cation and trifluoroacetate, are volatile and easily removed.

Field-Proven Insights and Considerations

While the C8 aliphatic linker derived from 8-(tert-Butoxy)-8-oxooctanoic acid offers flexibility, the optimization of a PROTAC's linker is an empirical process. The length and composition of the linker can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.[3]

-

Flexibility vs. Rigidity: While the flexibility of an aliphatic chain can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation, excessive flexibility can lead to an entropic penalty upon ternary complex formation. In some cases, more rigid linkers may be preferable.

-

Physicochemical Properties: The hydrophobic nature of the C8 alkyl chain will increase the lipophilicity of the final PROTAC molecule. This can influence its solubility, cell permeability, and overall pharmacokinetic profile. Researchers must consider these effects in the context of the overall properties of the PROTAC. The distribution of physicochemical properties of linkers in known PROTACs often shows a molecular weight centered around 200 Daltons and a preference for a certain number of rotatable bonds.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is a highly valuable chemical intermediate in modern drug discovery, particularly for the synthesis of PROTACs. Its bifunctional nature, with a reactive carboxylic acid and a stable yet readily cleavable tert-butyl ester, provides a strategic advantage in the construction of complex molecules. The straightforward synthesis and purification of this linker, coupled with its proven utility in facilitating the formation of effective ternary complexes, make it an essential tool for researchers and scientists in the field of targeted protein degradation. As the development of PROTACs and other complex therapeutics continues to advance, the strategic application of well-designed intermediates like 8-(tert-Butoxy)-8-oxooctanoic acid will remain a cornerstone of innovation.

References

-

Mei, H., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-20. [Link]

-

PubChem. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

-

Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]

- Alessio, C., et al. (2017). Cliptac composition.

-

ResearchGate. Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. [Link]

-

MCE. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

-

Synthonix. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

-

Aaron Chemistry. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Manda, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. [Link]

-